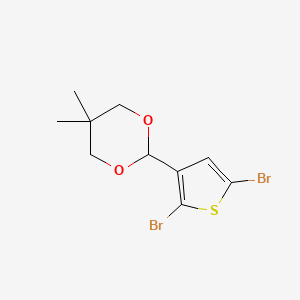![molecular formula C11H17BrSSi B12572600 Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl- CAS No. 221292-39-3](/img/structure/B12572600.png)
Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl- is an organosilicon compound characterized by the presence of a silane group bonded to a [2-[(4-bromophenyl)thio]ethyl] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl- typically involves the reaction of 4-bromothiophenol with an appropriate silane reagent under controlled conditions. One common method involves the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ether intermediate, which is subsequently converted to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming carbon-carbon bonds with other aromatic or aliphatic groups
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides are commonly used.
Oxidation Reactions: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Sulfoxides and sulfones.
Coupling Reactions: Biaryl or alkyne derivatives.
Wissenschaftliche Forschungsanwendungen
Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl- has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of advanced materials such as polymers and nanocomposites.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Wirkmechanismus
The mechanism of action of Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in diverse chemical transformations, making it a valuable tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Bromophenylethynyl)trimethylsilane
- (4-Bromophenyl)trimethylsilane
Uniqueness
Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl- is unique due to the presence of both a silane group and a thioether linkage. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, compared to other similar compounds. The thioether group also provides additional functionalization opportunities, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
221292-39-3 |
|---|---|
Molekularformel |
C11H17BrSSi |
Molekulargewicht |
289.31 g/mol |
IUPAC-Name |
2-(4-bromophenyl)sulfanylethyl-trimethylsilane |
InChI |
InChI=1S/C11H17BrSSi/c1-14(2,3)9-8-13-11-6-4-10(12)5-7-11/h4-7H,8-9H2,1-3H3 |
InChI-Schlüssel |
FMOHIBUEFWWWMA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCSC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Peroxide, bis[(undecafluorocyclohexyl)carbonyl]](/img/structure/B12572524.png)
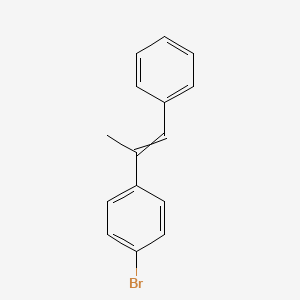
![3-Chloro-2-[(trichloroacetyl)oxy]propyl prop-2-enoate](/img/structure/B12572533.png)
![2,2'-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid](/img/structure/B12572536.png)
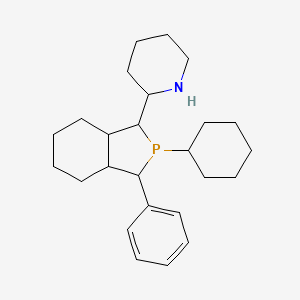
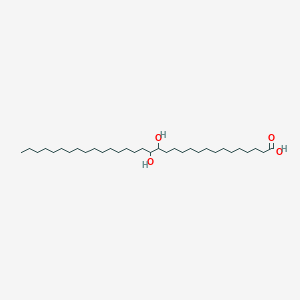
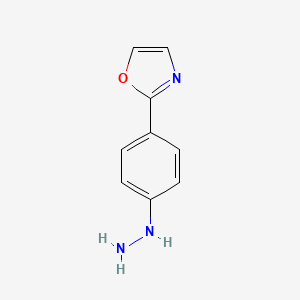
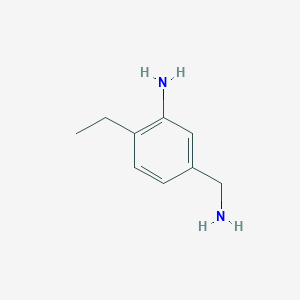
![N-[(3H-Indol-3-ylidene)methyl]glycine](/img/structure/B12572567.png)
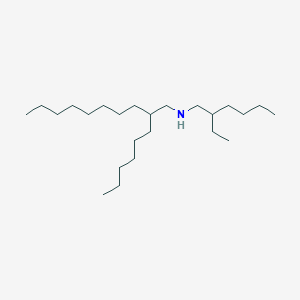
![Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572578.png)
![N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate](/img/structure/B12572581.png)

